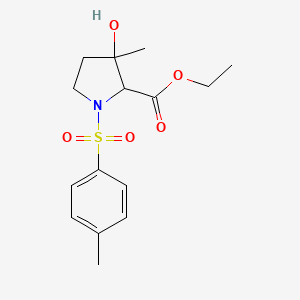

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-hydroxy-3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-4-21-14(17)13-15(3,18)9-10-16(13)22(19,20)12-7-5-11(2)6-8-12/h5-8,13,18H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJJLVJTVQPWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1S(=O)(=O)C2=CC=C(C=C2)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577895 | |

| Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3284-52-4 | |

| Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Foreword: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and synthetic compounds with significant biological activity.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold" in drug design.[2] The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterparts, a crucial attribute for optimizing drug-target interactions.[1][3] Furthermore, the stereogenic centers inherent to substituted pyrrolidines provide opportunities for fine-tuning the pharmacological profile of a molecule, as different stereoisomers can exhibit vastly different biological effects.[1] This guide focuses on a specific, functionally rich pyrrolidine derivative, Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, providing a comprehensive overview of a plausible synthetic route and detailed characterization methodologies for researchers and professionals in drug development.

Strategic Synthesis: A Plausible Approach via [3+2] Cycloaddition

While numerous methods exist for the synthesis of the pyrrolidine core, the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile stands out as a particularly powerful and convergent strategy.[4] This approach allows for the direct and often stereocontrolled construction of the five-membered ring with a high degree of substitution.

For the synthesis of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, a plausible and efficient method involves the silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide generated in situ from an N-tosylated α-amino acid ester and a suitable aldehyde, with an α,β-unsaturated ester serving as the dipolarophile.

Causality in Experimental Design: Why a Silver-Catalyzed [3+2] Cycloaddition?

The choice of a silver-catalyzed reaction is deliberate. Silver salts, such as silver acetate (AgOAc), have been shown to be effective Lewis acids in promoting the formation of azomethine ylides from iminoesters.[2][5] The silver catalyst coordinates to the imine, facilitating deprotonation at the α-carbon to generate the reactive 1,3-dipole. This catalytic approach often proceeds under mild conditions, offering high yields and stereoselectivities.[2]

The tosyl group (Ts) on the nitrogen atom serves multiple critical roles. It acts as a protecting group for the amine, preventing unwanted side reactions.[6] Furthermore, its electron-withdrawing nature can influence the reactivity and stability of the azomethine ylide intermediate.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established silver-catalyzed 1,3-dipolar cycloaddition reactions.[2][5] Researchers should optimize conditions for their specific setup.

Step 1: Synthesis of Ethyl N-tosylglycinate (Azomethine Ylide Precursor Component)

-

To a solution of ethyl glycinate hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl N-tosylglycinate.

Step 2: Silver-Catalyzed [3+2] Cycloaddition

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add silver acetate (AgOAc, 0.1 equivalents) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 equivalents) in anhydrous toluene.

-

Add ethyl N-tosylglycinate (1 equivalent) and an aldehyde (e.g., paraformaldehyde, 1.2 equivalents) to the flask.

-

Heat the mixture to the desired temperature (e.g., 60-80 °C) and add a solution of ethyl methacrylate (1.5 equivalents) in toluene dropwise over 1 hour.

-

Stir the reaction mixture at this temperature for 24-48 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques provide a self-validating system for the identity of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group on the pyrrolidine ring (singlet), the pyrrolidine ring protons (multiplets), the tosyl group aromatic protons (two doublets), and the tosyl methyl group (singlet). The hydroxyl proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon bearing the hydroxyl and methyl groups, the other pyrrolidine ring carbons, and the aromatic and methyl carbons of the tosyl group. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the ester carbonyl group (~1730 cm⁻¹), the sulfonyl group (~1340 and 1160 cm⁻¹), and C-H and aromatic C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound (C₁₅H₂₁NO₅S, MW: 327.40). Characteristic fragmentation patterns may include the loss of the ethyl ester group, the tosyl group, or water. |

Representative Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, J = 8.0 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 4.50 (t, J = 7.0 Hz, 1H, NCH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.60-3.40 (m, 2H, CH₂), 2.45 (s, 3H, Ar-CH₃), 2.20-2.00 (m, 2H, CH₂), 1.50 (s, 3H, C(OH)CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.5 (C=O), 144.0 (Ar-C), 135.0 (Ar-C), 129.8 (Ar-CH), 127.5 (Ar-CH), 75.0 (C-OH), 65.0 (C-2), 61.5 (OCH₂), 50.0 (C-5), 35.0 (C-4), 25.0 (C(OH)CH₃), 21.5 (Ar-CH₃), 14.0 (OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3450 (br, O-H), 2980 (C-H), 1735 (C=O, ester), 1595 (C=C, aromatic), 1345, 1160 (S=O, sulfonyl).

-

HRMS (ESI): m/z calculated for C₁₅H₂₂NO₅S [M+H]⁺: 328.1219, found: 328.1221.

Conclusion and Future Directions

This guide has outlined a robust and plausible synthetic strategy for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, a molecule of interest in medicinal chemistry due to its highly functionalized pyrrolidine core. The proposed [3+2] cycloaddition offers a reliable method for its construction, and the detailed characterization protocol ensures the validation of its structure and purity.

The versatility of the pyrrolidine scaffold invites further exploration.[1] Future work could involve the synthesis of stereoisomers of the title compound to investigate their differential biological activities. Additionally, the functional handles present—the hydroxyl and ester groups—provide avenues for further chemical modification to generate a library of related compounds for structure-activity relationship (SAR) studies. Such endeavors will undoubtedly contribute to the ever-expanding role of pyrrolidine derivatives in the development of novel therapeutics.

References

-

D'Andrea, P., & Liguori, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2755. [Link]

-

López-Pérez, A., Segler, M., Adrio, J., & Carretero, J. C. (2018). Silver-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Boryl Acrylates. The Journal of Organic Chemistry, 83(21), 13453–13463. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Abellán, T., Casas, J., Costa, A., Nájera, C., & Sansano, J. M. (2000). 1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides Catalysed by Ag(I). Synthesis of Substituted Prolines. Molbank, 2000(3), M154. [Link]

-

Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

-

Hu, L., & Ramström, O. (2014). Silver-catalyzed dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process. Chemical Communications, 50(25), 3292–3294. [Link]

-

Padwa, A. (Ed.). (2002). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]

-

Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

Sources

- 1. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silver-catalyzed dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. sciforum.net [sciforum.net]

- 6. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a specialized organic compound featuring a highly functionalized pyrrolidine core. The pyrrolidine ring is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products due to its versatile stereochemistry and biological activity. This guide provides a comprehensive overview of the known physical and chemical properties of this specific molecule, offering insights into its structure and potential applications in drug discovery and organic synthesis.

The structure of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate incorporates several key functional groups that dictate its chemical behavior. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, provides a rigid framework with defined stereochemical centers. The N-tosyl group serves as a robust protecting group for the nitrogen atom and can influence the reactivity of the entire molecule. The presence of a hydroxyl group and an ethyl carboxylate moiety at adjacent positions on the pyrrolidine ring introduces opportunities for further chemical modification and diverse biological interactions.

Molecular Structure and Key Features

The molecular structure of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is characterized by a central pyrrolidine ring with four substituents.

Caption: Chemical structure of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

Physical and Chemical Properties

Based on available data, the following table summarizes the key physical and chemical properties of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate. It is important to note that some of this information is sourced from chemical suppliers and may not have undergone rigorous peer review.

| Property | Value | Source |

| CAS Number | 3284-52-4 | Finetech Industry Limited[1] |

| Molecular Formula | C₁₅H₂₁NO₅S | Finetech Industry Limited[1] |

| Molecular Weight | 327.4 g/mol | Finetech Industry Limited[1] |

| Density | 1.295 g/cm³ | Finetech Industry Limited[1] |

| Boiling Point | 463.358 °C at 760 mmHg | Finetech Industry Limited[1] |

| Refractive Index | 1.566 | Finetech Industry Limited[1] |

| Melting Point | Not available | |

| Solubility | Not available |

Note: The lack of a reported melting point suggests that this compound may exist as an oil or has not been fully characterized in solid form in publicly available literature. Further experimental determination is required.

Synthesis and Reactivity

Plausible Synthetic Approach: 1,3-Dipolar Cycloaddition

One of the most powerful methods for constructing substituted pyrrolidine rings is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.

Caption: Plausible synthetic route via 1,3-dipolar cycloaddition.

Causality Behind this Synthetic Choice:

-

Convergent Synthesis: This approach allows for the rapid assembly of the complex pyrrolidine core from simpler, readily available starting materials.

-

Stereochemical Control: By employing chiral catalysts or auxiliaries, it is often possible to achieve high levels of diastereoselectivity and enantioselectivity, which is crucial for the synthesis of biologically active molecules.

-

Functional Group Tolerance: 1,3-dipolar cycloaddition reactions are generally tolerant of a wide range of functional groups, making them suitable for the synthesis of highly functionalized molecules like the target compound.

Chemical Reactivity

The chemical reactivity of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is governed by its functional groups:

-

N-Tosyl Group: The tosyl group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the nitrogen atom. It is also a good leaving group under certain conditions, although cleavage typically requires harsh reducing agents.

-

Hydroxyl Group: The tertiary hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, or elimination. Its position adjacent to a quaternary center may introduce steric hindrance, affecting reaction rates.

-

Ethyl Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide.

Potential Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and substituted pyrrolidines are known to exhibit a wide range of biological activities. While there is no specific biological data available for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, its structural features suggest potential for use as:

-

A building block for more complex molecules: The functional groups on the pyrrolidine ring provide handles for further chemical elaboration, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

-

A rigid scaffold for pharmacophore presentation: The defined stereochemistry of the pyrrolidine ring can be used to orient key functional groups in a specific spatial arrangement to interact with a biological target.

Conclusion

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a compound of interest for its potential applications in organic synthesis and medicinal chemistry. While a comprehensive set of experimental data is not yet available in the public domain, its physical and chemical properties can be inferred from its structure. The plausible synthetic routes and potential reactivity outlined in this guide provide a foundation for future research and development involving this and related functionalized pyrrolidine derivatives. Further experimental investigation is necessary to fully characterize this molecule and explore its biological potential.

References

-

PubChem. Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate. [Link] (Note: A specific entry for this compound was not found, but related structures are available for comparison).

Sources

Spectroscopic Characterization of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretations, offering insights grounded in established chemical principles and data from analogous structures.

Introduction

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a substituted pyrrolidine, a class of saturated nitrogen heterocycles that are privileged structures in medicinal chemistry due to their diverse biological activities. The presence of a tosyl protecting group on the nitrogen, a hydroxyl group, a methyl group, and an ethyl ester functionality introduces specific stereochemical and electronic features that are crucial to its function and reactivity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of the target molecule, assessing its purity, and elucidating its three-dimensional structure. This guide provides a predictive but detailed analysis of its key spectroscopic signatures.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. Below is a diagram of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, highlighting the key functional groups that give rise to characteristic spectroscopic signals.

Figure 1: Molecular structure of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below. The causality behind experimental choices, such as the use of deuterated chloroform (CDCl₃) as a solvent, is to provide a proton-free medium that does not interfere with the signals of the analyte. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the tosyl group, the pyrrolidine ring protons, the C3-methyl group, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~7.30 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to SO₂) | Less deshielded than the ortho protons. |

| ~4.20 | q, J ≈ 7.1 Hz | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~4.0-3.8 | m | 1H | C2-H | Alpha to both the ester carbonyl and the nitrogen, leading to significant deshielding. |

| ~3.6-3.4 | m | 2H | C5-H₂ | Protons on the carbon adjacent to the tosylated nitrogen. |

| ~2.45 | s | 3H | Ar-CH₃ | Singlet for the methyl group on the tosyl aromatic ring. |

| ~2.3-2.1 | m | 2H | C4-H₂ | Pyrrolidine ring protons. |

| ~1.50 | s | 3H | C3-CH₃ | Singlet for the methyl group at the C3 position. |

| ~1.25 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

| (variable) | br s | 1H | -OH | The chemical shift is variable and depends on concentration and temperature; may exchange with D₂O. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O (Ester) | Carbonyl carbon, significantly deshielded. |

| ~144 | Ar-C (ipso to SO₂) | Aromatic carbon attached to the sulfonyl group. |

| ~135 | Ar-C (ipso to CH₃) | Aromatic carbon carrying the methyl group. |

| ~130 | Ar-CH (ortho to SO₂) | Aromatic carbons ortho to the sulfonyl group. |

| ~128 | Ar-CH (meta to SO₂) | Aromatic carbons meta to the sulfonyl group. |

| ~75 | C 3 (quaternary) | Carbon bearing the hydroxyl and methyl groups. |

| ~65 | C 2 | Carbon alpha to the ester and nitrogen. |

| ~61 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~50 | C 5 | Carbon adjacent to the nitrogen. |

| ~38 | C 4 | Pyrrolidine ring carbon. |

| ~25 | C3-CH₃ | Methyl carbon at the C3 position. |

| ~22 | Ar-CH₃ | Methyl carbon of the tosyl group. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A standard protocol involves acquiring a spectrum of the solid compound using a KBr pellet or as a thin film.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3500 | Broad, Medium | O-H (Alcohol) | Stretching |

| ~3000-2850 | Medium | C-H (Aliphatic) | Stretching |

| ~1740 | Strong | C=O (Ester) | Stretching |

| ~1600, ~1490 | Medium | C=C (Aromatic) | Stretching |

| ~1350, ~1160 | Strong | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

| ~1100 | Medium | C-N (Amine) | Stretching |

The presence of a strong, broad band around 3500 cm⁻¹ is indicative of the hydroxyl group's O-H stretch.[1] The strong absorption at approximately 1740 cm⁻¹ is a key indicator of the ester carbonyl group. The two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the S=O bonds in the tosyl (sulfonamide) group, respectively.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.

Predicted Mass Spectrometry Data (ESI-MS)

-

Molecular Weight: C₁₅H₂₁NO₅S = 327.11 g/mol

-

Predicted [M+H]⁺: m/z 328.11

-

Predicted [M+Na]⁺: m/z 350.10

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ can proceed through several pathways, providing structural information.

Sources

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate (CAS Number: 3284-52-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and handling protocols for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, a key building block in synthetic organic chemistry.

Chemical Identity and Properties

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, with the CAS number 3284-52-4, is a complex organic molecule incorporating a pyrrolidine ring, a tosyl group, and an ethyl ester. This combination of functional groups makes it a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Table 1: Physicochemical Properties of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

| Property | Value | Source |

| CAS Number | 3284-52-4 | |

| Molecular Formula | C15H21NO5S | |

| Molecular Weight | 327.4 g/mol | |

| Boiling Point | 463.358°C at 760 mmHg | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis and Applications

The synthesis of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate and its derivatives is a subject of interest in organic synthesis. A general procedure involves the treatment of ethyl glycinate with p-toluenesulfonyl chloride (Ts-Cl) to form an intermediate, which then undergoes further reactions to construct the pyrrolidine ring.

While specific, large-scale industrial applications are not widely documented in publicly available literature, the molecular structure of this compound suggests its utility as a chiral building block. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs. The presence of the tosyl group provides a readily activated site for further chemical modifications, and the ester and hydroxyl groups offer additional handles for synthetic transformations. This makes it a valuable starting material for the construction of more complex molecules with potential therapeutic applications.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, a comprehensive hazard assessment is not currently possible. However, based on the known hazards of structurally related compounds and general principles of laboratory safety, the following precautions are recommended. It is imperative for researchers to conduct a thorough risk assessment before handling this compound.

General Safety Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: General Handling and Weighing

This protocol outlines a standard procedure for safely handling and weighing a solid chemical like Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate in a laboratory setting.

Objective: To accurately weigh a specified amount of the compound while minimizing exposure.

Materials:

-

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

-

Analytical balance

-

Weighing paper or weighing boat

-

Spatula

-

Appropriate PPE (lab coat, safety glasses, gloves)

Procedure:

-

Preparation:

-

Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

-

Don appropriate PPE.

-

Set up a clean and organized workspace within a chemical fume hood.

-

-

Taring the Balance:

-

Place a clean piece of weighing paper or a weighing boat on the balance pan.

-

Close the balance doors and press the "tare" or "zero" button to zero the display.

-

-

Weighing the Compound:

-

Carefully open the container of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

-

Using a clean spatula, carefully transfer a small amount of the solid onto the weighing paper/boat.

-

Observe the reading on the balance. Add or remove small amounts of the compound with the spatula until the desired weight is reached.

-

Avoid spilling the compound on the balance pan or surrounding area.

-

-

Post-Weighing:

-

Once the desired weight is achieved, carefully remove the weighing paper/boat from the balance.

-

Securely close the container of the compound.

-

Clean the spatula and any minor spills in the fume hood.

-

Dispose of any contaminated materials (e.g., gloves, weighing paper) in the appropriate waste container.

-

Logical Relationships in Safety Assessment

The following diagram illustrates the logical flow for assessing and mitigating the risks associated with handling a chemical with limited safety data.

Caption: Logical workflow for chemical safety assessment and mitigation.

Conclusion

References

An In-Depth Technical Guide to the Stereochemistry of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

This guide provides a comprehensive technical overview of the stereochemical intricacies of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, a functionalized proline derivative of significant interest in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, this document elucidates the stereochemical landscape of the molecule, outlines synthetic strategies for controlling its stereoisomers, and details the analytical methodologies required for their characterization.

Introduction: Unraveling the Stereochemical Complexity

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a chiral molecule possessing two stereocenters at the C2 and C3 positions of the pyrrolidine ring. This gives rise to a total of four possible stereoisomers, comprising two pairs of enantiomers. The relative configuration of the substituents at C2 and C3 defines the diastereomeric relationship, denoted as either cis or trans. The absolute configuration at each stereocenter is designated as (R) or (S).

The precise three-dimensional arrangement of the functional groups—the ethyl ester at C2, and the hydroxyl and methyl groups at the tertiary alcohol center at C3—is critical in determining the molecule's biological activity and pharmacokinetic properties. The bulky N-tosyl group significantly influences the conformation of the pyrrolidine ring, which in turn dictates the orientation of the substituents and their interactions with biological targets. Understanding and controlling the stereochemistry of this molecule is therefore paramount for its successful application in drug discovery.

Synthetic Strategies and Stereocontrol

The synthesis of highly substituted pyrrolidines with defined stereochemistry is a central challenge in organic chemistry.[1][2] For Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, a key synthetic approach involves the diastereoselective addition of a methyl nucleophile to an N-acyliminium ion precursor.

The N-Acyliminium Ion Approach

A common and effective method for the synthesis of substituted pyrrolidines is through the generation of a cyclic N-acyliminium ion, which then undergoes nucleophilic addition.[3] In the context of our target molecule, a plausible precursor is the ethyl ester of N-tosylproline. This can be converted to an N-acyliminium ion intermediate, which is then attacked by a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium.

The stereochemical outcome of this reaction is governed by the facial selectivity of the nucleophilic attack on the planar N-acyliminium ion. The existing stereocenter at C2, derived from a chiral pool starting material like L-proline or D-proline, directs the approach of the incoming nucleophile.

Predicting Diastereoselectivity: The Felkin-Anh Model

The Felkin-Anh model provides a powerful framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyls and related electrophiles, including cyclic N-acyliminium ions.[4][5][6][7] According to this model, the largest substituent on the adjacent stereocenter orients itself perpendicular to the plane of the electrophilic center to minimize steric hindrance. The nucleophile then attacks along the Bürgi-Dunitz trajectory, which is at an angle of approximately 107 degrees to the C=N bond, from the less hindered face.[5]

In the case of the N-acyliminium ion derived from N-tosylproline ethyl ester, the C5 of the pyrrolidine ring can be considered the "large" group. The Felkin-Anh model predicts that the methyl nucleophile will preferentially attack from the face opposite to this group, leading to a predominance of one diastereomer. The degree of diastereoselectivity will be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Analytical Characterization of Stereoisomers

Distinguishing between the different stereoisomers of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate requires a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers.[8][9][10] The different spatial arrangement of atoms in cis and trans isomers leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Differences:

| Proton | Expected Chemical Shift Range (ppm) | Key Observations for Diastereomer Differentiation |

| C2-H | 4.0 - 4.5 | The chemical shift and coupling constant to the C4 protons will differ between diastereomers due to varying dihedral angles. |

| C3-OH | 2.5 - 4.0 | The chemical shift will be solvent-dependent. In the cis isomer, intramolecular hydrogen bonding with the ester carbonyl may lead to a downfield shift. |

| C3-CH₃ | 1.2 - 1.6 | The magnetic environment of the methyl group will be different in the cis and trans isomers, resulting in distinct chemical shifts. |

| C4-H₂ | 1.8 - 2.5 | The protons at this position are diastereotopic and will appear as complex multiplets. The coupling patterns will be unique for each diastereomer. |

| C5-H₂ | 3.2 - 3.8 | The chemical shifts and coupling patterns of these protons will be influenced by the relative stereochemistry at C2 and C3. |

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive evidence for the relative stereochemistry by identifying through-space correlations between protons. For instance, a NOE correlation between the C2-H and the C3-CH₃ would be indicative of a cis relationship.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a molecule.[11][12][13][14] By obtaining a suitable crystal of a single stereoisomer, it is possible to generate a three-dimensional model of the molecule, revealing the precise spatial arrangement of all its atoms. This technique is particularly valuable for complex molecules where NMR data may be ambiguous. The crystal structure of a related N-tosylpyrrolidine derivative would provide valuable insights into the expected bond lengths, bond angles, and overall conformation of the target molecule.

Chiral Chromatography

To separate the enantiomeric pairs of a given diastereomer, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

Proposed Synthesis of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Reaction Scheme:

A proposed synthetic pathway.

Step-by-Step Procedure:

-

Preparation of the N-acyliminium ion precursor: To a solution of Ethyl N-tosyl-L-prolinate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add a suitable oxidizing agent (e.g., N-tert-butyl-N-chlorocyanamide).

-

Formation of the N-acyliminium ion: Stir the reaction mixture at -78 °C for 30 minutes.

-

Nucleophilic addition: Slowly add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) to the reaction mixture.

-

Quenching and workup: After 1 hour, quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with DCM.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired diastereomers of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate.

Analytical Workflow for Stereochemical Determination

Workflow for the analysis of stereoisomers.

Conclusion

The stereochemistry of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a critical aspect that dictates its potential applications in drug discovery and development. A thorough understanding of its stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for harnessing its full therapeutic potential. This guide has provided a comprehensive framework for approaching the stereochemical challenges associated with this important molecule, from its stereocontrolled synthesis to its detailed analytical characterization. The principles and protocols outlined herein will serve as a valuable resource for researchers working in the field of medicinal chemistry and asymmetric synthesis.

References

- Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ResearchGate. (2012). Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (n.d.). WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.

-

Sci-Hub. (n.d.). ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines. Retrieved from [Link]

-

University of Liverpool. (n.d.). Felkin-Anh and Cram Chelate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Retrieved from [Link]

-

MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

YouTube. (2022, April 11). Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. Retrieved from [Link]

-

Arkat USA. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. sci-hub.box [sci-hub.box]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 11. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Tosyl Group: A Strategic Linchpin in Pyrrolidine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Pyrrolidine Scaffold and the Imperative of Strategic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1] Its prevalence in a vast array of biologically active molecules, from blockbuster pharmaceuticals to complex alkaloids, underscores the critical importance of robust and efficient synthetic methodologies for its construction. The synthesis of substituted pyrrolidines, particularly those bearing chiral centers, often necessitates a multi-step approach where the reactivity of various functional groups must be carefully managed. In this context, the strategic use of protecting groups is not merely a tactical convenience but a fundamental prerequisite for success.[2][3]

This guide provides a comprehensive technical overview of the pivotal role of the p-toluenesulfonyl (tosyl) protecting group in the synthesis of the pyrrolidine scaffold. As a senior application scientist, the following narrative is grounded in both established chemical principles and field-proven insights, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical applicability.

The Tosyl Group: A Dual-Role Workhorse in Pyrrolidine Synthesis

The tosyl group (Ts), derived from p-toluenesulfonic acid, is a versatile functional group in organic synthesis, serving primarily as a protecting group for amines and an activating group for alcohols.[4][5] Its utility in pyrrolidine synthesis stems from a unique combination of properties that allow it to play a dual role: first as a robust protecting group for the nitrogen atom, and subsequently as an internal activating group that facilitates the crucial ring-closing reaction.

The tosyl group's effectiveness is rooted in its electronic and steric characteristics:

-

Exceptional Stability: N-tosyl amides exhibit remarkable stability across a wide range of reaction conditions, including exposure to strong bases, organometallic reagents, and many electrophiles.[4] This robustness is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the protected amine.

-

Activation of the Amine Proton: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton of a primary or secondary amine. This facilitates deprotonation under relatively mild basic conditions, a key step in the intramolecular cyclization to form the pyrrolidine ring.

-

Conversion of Alcohols to Good Leaving Groups: When attached to an oxygen atom, the tosylate group is an excellent leaving group, far superior to the hydroxyl group itself.[6] This property is exploited in pyrrolidine syntheses starting from amino alcohols, where the hydroxyl group is tosylated to facilitate intramolecular nucleophilic attack by the nitrogen atom.

However, the very stability that makes the tosyl group an excellent protecting group also presents its primary drawback: the difficulty of its removal.[7] This trade-off between stability and ease of deprotection is a central theme in the strategic application of the tosyl group and will be addressed in detail in a later section.

Synthetic Strategy: From Acyclic Precursors to the Pyrrolidine Core

A common and effective strategy for the synthesis of N-tosylpyrrolidine involves the intramolecular cyclization of a linear precursor containing a tosylated amine and a suitable leaving group at the appropriate position. A prime example is the synthesis starting from 4-amino-1-butanol, which will be used as a model system throughout this guide.

The overall synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of pyrrolidine from 4-amino-1-butanol, highlighting the key stages involving the tosyl group.

Part 1: Protection and Activation - The N-Tosylation of 4-Amino-1-butanol

The first critical step is the protection of the primary amine in 4-amino-1-butanol as a tosylamide. This is typically achieved by reacting the amino alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[8] The base serves to neutralize the HCl byproduct generated during the reaction.

Mechanism of N-Tosylation:

Caption: The mechanism of N-tosylation of a primary amine with tosyl chloride in the presence of a base.

In the case of 4-amino-1-butanol, it is crucial to control the stoichiometry of the tosyl chloride to favor monosulfonylation at the more nucleophilic amine over the alcohol. However, a common and often more efficient approach is to perform a double tosylation, protecting the amine and activating the alcohol in a single step.

Experimental Protocol: Synthesis of 4-(p-Toluenesulfonamido)butyl p-Toluenesulfonate

-

Reaction Setup: To a solution of 4-amino-1-butanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add pyridine (3.0 eq.).

-

Addition of Tosyl Chloride: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (2.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N,O-ditosylated product.

Part 2: The Ring-Closing Step - Intramolecular Cyclization

With the N,O-ditosylated precursor in hand, the next step is the intramolecular cyclization to form the pyrrolidine ring. This reaction is typically effected by treating the precursor with a base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. The base deprotonates the tosylamide nitrogen, generating a nucleophilic anion that readily displaces the tosylate leaving group on the other end of the carbon chain via an intramolecular SN2 reaction.

Mechanism of Intramolecular Cyclization:

Sources

- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. organic-synthesis.com [organic-synthesis.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Significance of Substituted 3-Hydroxypyrrolidine Derivatives

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of modern medicinal chemistry, with its derivatives forming the core of numerous approved drugs.[1] Among these, the substituted 3-hydroxypyrrolidine scaffold has emerged as a particularly "privileged" structure, conferring favorable pharmacokinetic and pharmacodynamic properties upon molecules that contain it. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound biological significance of substituted 3-hydroxypyrrolidine derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, elucidate structure-activity relationships across various therapeutic targets, and provide detailed experimental protocols for the synthesis of key intermediates. This guide aims to be a comprehensive resource, blending foundational principles with actionable insights to empower the design and development of next-generation therapeutics based on this versatile scaffold.

The 3-Hydroxypyrrolidine Core: A Gateway to Bioactivity

The significance of the 3-hydroxypyrrolidine moiety lies in its unique combination of structural features. The sp3-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity interactions with biological targets.[2] The hydroxyl group at the 3-position provides a crucial hydrogen bond donor and acceptor, enabling precise molecular recognition. Furthermore, the nitrogen atom can be readily substituted to modulate the physicochemical properties and biological activity of the resulting derivatives.

The chirality of the 3-hydroxypyrrolidine core is of paramount importance, as the stereochemistry at this position can dramatically influence pharmacological activity.[3] This is exemplified by the (S)-enantiomer of 3-hydroxypyrrolidine, which serves as a vital chiral building block for a wide array of pharmaceuticals.[3]

Navigating the Synthetic Landscape: Strategies and Protocols

The efficient and stereoselective synthesis of substituted 3-hydroxypyrrolidines is a key focus of contemporary organic and medicinal chemistry. A variety of synthetic routes have been developed, each with its own advantages and considerations.

Key Synthetic Approaches

Historically, the synthesis of chiral 3-hydroxypyrrolidine has been approached from various starting materials, including derivatives of 3,4-dihydroxy-1-butanol and 3-chloro-1,2-propanediol.[4] However, these methods often face challenges related to the industrial availability and cost of starting materials.[4] More recent and efficient methods often employ readily available chiral precursors, such as amino acids.

A common and effective strategy involves the use of 4-amino-(S)-2-hydroxybutyric acid as a starting material. This approach, detailed in several patents, involves a sequence of protection, reduction, activation, and cyclization steps to yield the desired (S)-3-hydroxypyrrolidine.[5] Another innovative approach utilizes epichlorohydrin, which undergoes ring-opening, reduction, and cyclization to afford the 3-hydroxypyrrolidine core.[4]

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypyrrolidine

The N-Boc protected form of (S)-3-hydroxypyrrolidine is a versatile intermediate in the synthesis of more complex derivatives. The following protocol provides a detailed, step-by-step methodology for its preparation, based on established procedures.

Objective: To synthesize (S)-N-Boc-3-hydroxypyrrolidine from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via a Mitsunobu reaction with subsequent hydrolysis.[6]

Materials:

-

(R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine

-

Benzoic acid

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Mitsunobu Reaction:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran.[6]

-

Cool the stirred solution to -10°C.[6]

-

Slowly add diisopropyl azodicarboxylate (1.4 equivalents) dropwise, ensuring the internal temperature does not exceed -5°C.[6]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[6]

-

Remove the solvent under reduced pressure.[6]

-

Add water to the residue and extract three times with ethyl acetate.[6]

-

Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous sodium sulfate.[6]

-

Concentrate the solution under reduced pressure to obtain the crude ester.[6]

-

-

Hydrolysis:

-

The crude ester is then hydrolyzed under basic conditions to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[6]

-

Self-Validation: The success of the synthesis can be monitored at each stage using Thin Layer Chromatography (TLC). The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The optical rotation should be measured to confirm the inversion of stereochemistry.

The Broad Spectrum of Biological Significance

Substituted 3-hydroxypyrrolidine derivatives have demonstrated remarkable versatility, exhibiting a wide range of biological activities. This has led to their investigation in numerous therapeutic areas.

Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents.[7] Substituted 3-hydroxypyrrolidines have been shown to induce apoptosis and disrupt cell movement in cancer cell lines such as MCF-7 (breast cancer).[2] The hydroxyl group and the ability to introduce diverse substituents at various positions on the ring allow for the fine-tuning of activity against specific cancer targets.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Marinopyrrole A | Metastatic Melanoma | 2.2 - 5.0 | [8] |

| Marinopyrrole A | Nasopharyngeal Carcinoma (HK1, C666-1) | ~1 | [8] |

| Marinopyrrole A | Non-small Cell Lung Cancer (NSCLC) | 1.1 - 9.2 | [8] |

| Marinopyrrole A | Colon Cancer (HCT-116) | ~9 | [8] |

| Pyrrolidine-2,5-dione derivative | Colon Cancer (HCT-116) | 78 | [7] |

Table 1: Anticancer activity of selected pyrrolidine derivatives.

Antiviral Activity: Neuraminidase Inhibition

A significant application of 3-hydroxypyrrolidine derivatives is in the development of antiviral agents, particularly as inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.[3][9] The design of these inhibitors often starts from commercially available 4-hydroxy-L-proline, which is a closely related structure.

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolidine ring are critical for potent neuraminidase inhibition. For instance, specific substitutions at the nitrogen and modifications of the hydroxyl group can lead to compounds with IC50 values in the low micromolar range, comparable to the approved drug Oseltamivir.[3]

| Compound | IC50 (µM) vs. Influenza A (H3N2) Neuraminidase | Reference |

| 6e | 1.56 | [3] |

| 9c | 2.71 | [3] |

| 9e | 1.88 | [3] |

| 9f | 2.40 | [9] |

| 10e | 1.72 | [3] |

| Oseltamivir | 1.06 | [3] |

Table 2: Neuraminidase inhibitory activity of selected pyrrolidine derivatives.

A Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Substituted 3-hydroxypyrrolidine derivatives are at the forefront of the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral medications for the treatment of type 2 diabetes.[10] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to lowering blood glucose levels.[11]

The 3-hydroxypyrrolidine moiety often serves as a key pharmacophore that binds to the active site of the DPP-4 enzyme. The development of these inhibitors is a prime example of rational drug design, where the structure of the pyrrolidine derivative is optimized to achieve high potency and selectivity for the DPP-4 enzyme.

Visualizing the Core Concepts

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Figure 1: The 3-hydroxypyrrolidine scaffold and its key features leading to diverse therapeutic applications.

Figure 2: A representative synthetic workflow for the stereoinversion of a 3-hydroxypyrrolidine derivative.

Figure 3: The mechanism of action of 3-hydroxypyrrolidine-based DPP-4 inhibitors in regulating glucose metabolism.

Conclusion and Future Perspectives

The substituted 3-hydroxypyrrolidine scaffold has firmly established itself as a cornerstone in modern drug discovery. Its inherent structural and physicochemical properties provide a versatile platform for the design of potent and selective modulators of a wide range of biological targets. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of new chemical space around this privileged core. As our understanding of the molecular basis of disease deepens, the rational design of 3-hydroxypyrrolidine derivatives, guided by structure-activity relationship studies and computational modeling, will continue to yield innovative therapeutics with improved efficacy and safety profiles. The journey of the 3-hydroxypyrrolidine scaffold is far from over; it remains a beacon of opportunity for medicinal chemists in the quest for novel medicines to address unmet medical needs.

References

-

Sweeney, J. B. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

- Park, S. K., & Kim, J. H. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.

- Anonymous. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749–2758. [Link]

-

Hasan, A. T. (2006). DPP-4 inhibitors and their potential role in the management of type 2 diabetes. International Journal of Clinical Practice, 60(10), 1295-1304. [Link]

-

Bhat, A., Singh, I., Sharma, A., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

- Anonymous. (n.d.). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 35. [Link]

-

Anonymous. (n.d.). The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Anonymous. (n.d.). Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Koszelewski, D., Clay, D., & Kappe, C. O. (2008). Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Key Intermediate for Dipeptidyl Peptidase IV Inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Hughes, C. C., & Fenical, W. (2010). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs, 8(6), 1889–1901. [Link]

- Anonymous. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Zhang, J., Xu, W., Liu, A., & Du, G. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206–209. [Link]

-

Khan, I., Ali, A., Ibrar, A., Ahmed, S., Al-Harrasi, A., & Al-Rawahi, A. (2019). Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies. Drug Design, Development and Therapy, 13, 4249–4258. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

-

Drug Chug. (2020, February 2). How do DPP-4 Inhibitors Work (EASY Pharmacology). [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking [mdpi.com]

An In-Depth Technical Guide to Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, a substituted pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. The pyrrolidine ring is a foundational scaffold in numerous FDA-approved drugs and natural products, valued for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1][2][3] This document details the compound's nomenclature, physicochemical and spectroscopic properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough analysis of its chemical reactivity and applications as a versatile building block for drug discovery professionals.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for research and development. The compound is systematically named according to IUPAC conventions, and its identity is further solidified by its unique CAS registry number.

IUPAC Name: Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Synonyms: This compound is primarily identified by its IUPAC name in chemical literature and supplier catalogs.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 3284-52-4 | [4][5][6][7] |

| Molecular Formula | C₁₅H₂₁NO₅S | [8] |

| Molecular Weight | 327.4 g/mol | [8] |

| InChI | InChI=1S/C15H21NO5S/c1-4-21-14(17)13-15(3,18)9-10-16(13)22(19,20)12-7-5-11(2)6-8-12/h5-8,13,18H,4,9-10H2,1-3H3 | [8] |

| InChIKey | DUJJLVJTVQPWIJ-UHFFFAOYSA-N | [8] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization. While exhaustive experimental data for this specific molecule is not widely published, the following section outlines its known attributes and expected spectroscopic characteristics based on its functional groups.

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Predicted based on similar compounds. |

| Purity | ≥97% | As offered by commercial suppliers.[9] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | Predicted based on its functional groups and non-polar tosyl group. |

| Melting Point | Not available in literature. | Requires experimental determination. |

Spectroscopic Analysis

The structural features of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate give rise to a predictable spectroscopic signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the C3-methyl group, multiplets for the pyrrolidine ring protons, and signals for the aromatic protons of the tosyl group (two doublets in the 7.3-7.8 ppm range) and its methyl group (a singlet around 2.4 ppm). The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl carbon (~170 ppm), carbons of the tosyl-protected aromatic ring (~127-145 ppm), the quaternary C3 carbon bearing the hydroxyl group (~70-80 ppm), the ester ethoxy carbons (~61 ppm and ~14 ppm), and the methyl carbons.[10]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the hydroxyl group (a broad peak around 3500 cm⁻¹), the ester carbonyl C=O stretch (~1730 cm⁻¹), and strong bands for the sulfonyl group (S=O) of the tosyl moiety (~1340 cm⁻¹ and ~1160 cm⁻¹).[10][11]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+ or, more likely, protonated [M+H]+ or sodiated [M+Na]+ adducts corresponding to its molecular weight of 327.4.

Synthesis and Purification

The synthesis of polysubstituted pyrrolidines is a cornerstone of modern medicinal chemistry.[12][13] While a specific published procedure for this exact molecule is scarce, a robust synthetic route can be designed based on established methodologies for creating similar scaffolds, such as the [3+2] cycloaddition of azomethine ylides.

Proposed Synthetic Workflow

A logical and efficient pathway involves the reaction of an N-tosylated amino acid ester with a suitable three-carbon component to form the functionalized pyrrolidine ring. A key strategy is the [3+2] cycloaddition between an azomethine ylide (generated in situ from an N-tosylated glycine ester) and an electron-deficient alkene.

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on common practices for pyrrolidine synthesis and should be adapted and optimized.[14][15][16]

-

Reaction Setup: To a flame-dried, three-necked 250 mL round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl N-tosylglycinate (1.0 equiv.), an appropriate silver salt catalyst such as Silver Acetate (0.1 equiv.), and a phosphine ligand (e.g., PPh₃, 0.1 equiv.).

-

Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the glycinate) via syringe.

-

Reagent Addition: Add 2-Methyl-but-2-enoic acid ethyl ester (1.2 equiv.) and a suitable base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv.).

-

Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and high-resolution mass spectrometry (HRMS).

Chemical Reactivity and Applications in Drug Development

The utility of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate stems from the distinct reactivity of its functional groups, making it a valuable chiral building block. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of indications including diabetes, cancer, and viral infections.[2][12]

Analysis of Functional Group Reactivity

The molecule's synthetic versatility is derived from three primary functional groups: the tertiary hydroxyl, the ethyl ester, and the N-tosyl group.

-

Tertiary Hydroxyl (-OH): This group can be a site for further functionalization. It can be acylated to form esters, etherified, or potentially eliminated to introduce a double bond within the ring, leading to a diverse library of new compounds.

-

Ethyl Ester (-COOEt): The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

-

N-Tosyl Group (-Ts): The tosyl group serves as an excellent protecting group for the nitrogen atom, rendering it non-basic and non-nucleophilic. This is crucial for directing reactivity to other parts of the molecule. Furthermore, under specific reductive conditions (e.g., using sodium naphthalenide or magnesium in methanol), the tosyl group can be removed to liberate the secondary amine, allowing for subsequent N-alkylation or N-acylation.

Caption: Key reactive sites and potential transformations of the title compound.

Role as a Chiral Building Block

The defined stereochemistry at positions 2 and 3 makes this molecule a valuable chiral synthon. In drug development, controlling stereochemistry is critical as different enantiomers or diastereomers of a drug can have vastly different pharmacological and toxicological profiles. This compound can be used to introduce a specific three-dimensional architecture into a larger target molecule, which can enhance binding affinity and selectivity for a biological target such as an enzyme or receptor.[1]

Safety and Handling

As a laboratory chemical, Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion